M7L6Fls7L4
Description
Structure
2D Structure
Properties
CAS No. |
763863-68-9 |
|---|---|
Molecular Formula |
C30H55ClN2O6S |
Molecular Weight |
607.3 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dodecanoate |
InChI |
InChI=1S/C30H55ClN2O6S/c1-6-8-9-10-11-12-13-14-15-17-23(34)38-28-26(36)25(35)27(39-30(28)40-5)24(20(3)31)32-29(37)22-18-21(16-7-2)19-33(22)4/h20-22,24-28,30,35-36H,6-19H2,1-5H3,(H,32,37)/t20-,21+,22-,24+,25+,26-,27+,28+,30+/m0/s1 |
InChI Key |
SMADLBQMOLTRBU-XGJXQHDJSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Dodecanoate |
Origin of Product |
United States |
Historical and Conceptual Evolution of Lincosamide Antibiotic Research
Origins and Discovery of the Lincosamide Class: A Research Perspective
The lincosamide story began in 1962 with the isolation of lincomycin (B1675468) from the soil bacterium Streptomyces lincolnensis, discovered in a soil sample from Lincoln, Nebraska. researchgate.netallmpus.comchemicalbook.com Lincomycin, the first member of this new antibiotic class, demonstrated activity primarily against Gram-positive bacteria. researchgate.netchemicalbook.com Lincosamides are chemically distinct, characterized by a structure composed of an amino acid (a substituted L-proline) linked to an amino sugar (lincosamine) via an amide bond. researchgate.net
Initial research revealed that lincomycin had a limited spectrum of activity. This prompted investigators to explore chemical modifications to enhance its properties. The most significant breakthrough came with the semi-synthetic derivative, clindamycin (B1669177). First announced in 1966 and approved by the FDA in 1970, clindamycin is produced by a 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin. nih.gov This single modification markedly improved the compound's antibacterial potency and expanded its spectrum of activity to include anaerobic bacteria. mdpi.com Clindamycin remains the most clinically significant lincosamide. simsonpharma.com
Rationale for Esterification in Prodrug Design and Advanced Chemical Modification
The development of clindamycin opened the door to further chemical exploration, particularly through the strategy of prodrug design. A prodrug is a pharmacologically inactive derivative of an active drug molecule that undergoes biotransformation in the body to release the parent drug. google.comhres.ca Esterification is a common and effective method for creating prodrugs.
The primary goal of chemical modification in antibiotic research is to improve the therapeutic index by enhancing desired properties while minimizing undesirable ones. For clindamycin, researchers have synthesized numerous ester derivatives to alter its physicochemical characteristics. The addition of an ester group can modify properties such as water solubility, lipophilicity, and taste. google.comhres.catga.gov.au
For instance, the phosphate (B84403) ester of clindamycin (Clindamycin Phosphate) was designed to be highly water-soluble, making it suitable for parenteral (injectable) administration and reducing pain upon injection. tga.gov.aunih.govinnovareacademics.in Conversely, the palmitate ester (Clindamycin Palmitate) is a more lipophilic prodrug used in oral suspensions, where its formulation helps to mask the bitter taste of the parent drug. tga.gov.auchemicalbook.comnih.gov
Clindamycin Laurate, the dodecanoate (B1226587) ester of clindamycin, represents another such modification. The laurate moiety is a 12-carbon saturated fatty acid chain, making this derivative significantly more lipophilic than the parent compound. While not used therapeutically, its value in a research context lies in its potential use as a tool to study the effects of high lipophilicity on the absorption, distribution, and delivery of clindamycin, particularly in lipid-rich environments like the skin. It is also known as a reference standard and an impurity that can arise during the synthesis of other clindamycin esters, such as Clindamycin Palmitate Hydrochloride.
The modern prodrug strategy has evolved from simple physicochemical modifications to sophisticated, targeted delivery systems. innovareacademics.in This approach aims to exploit specific biological mechanisms, such as membrane transporters or site-specific enzymes, to deliver a drug to a particular location in the body before it is activated. innovareacademics.insynzeal.com
Ester prodrugs like those of clindamycin are designed to be cleaved by esterase enzymes present in the body, such as in the plasma, liver, or skin, to release the active clindamycin. nih.govchemicalbook.com The rate and location of this cleavage can be influenced by the nature of the ester chain.
In research models, highly lipophilic esters such as Clindamycin Laurate could be used to investigate delivery to and penetration into sebaceous glands and follicles, which are lipid-rich microenvironments. Research involving laurate-containing compounds has explored their interaction with skin microflora. For example, studies have shown that the fermentation of PEG-8 Laurate by the skin bacterium Staphylococcus epidermidis can enhance the antibacterial activity of clindamycin against Cutibacterium acnes, a bacterium associated with acne. researchgate.netgoogle.com This highlights the potential research utility of laurate esters in dermatological studies.
Early Mechanistic and Synthetic Research Milestones Pertaining to Clindamycin and its Esters
The mechanism of action for clindamycin was a key area of early research. It was determined that lincosamides function by inhibiting bacterial protein synthesis. htsbiopharma.com They bind to the 23S RNA component of the 50S subunit of the bacterial ribosome, thereby interfering with the formation of peptide bonds and halting protein elongation.
The synthesis of clindamycin itself was a pivotal achievement, demonstrating that the biological activity of a natural product could be significantly enhanced through a targeted chemical change. nih.gov The synthesis of its ester prodrugs involves standard esterification reactions. For instance, the synthesis of clindamycin phosphate involves protecting the 3- and 4-hydroxyl groups before reacting the 2-hydroxyl group with a phosphorylating agent. tga.gov.au
The synthesis of Clindamycin Laurate involves the esterification of the 2-hydroxyl group of clindamycin with dodecanoyl chloride (lauryl chloride) or a similar activated form of lauric acid. This creates the laurate ester linkage. While not a common therapeutic product, it is available from specialty chemical suppliers as a reference material for analytical and research purposes. allmpus.com
Synthetic Methodologies and Advanced Chemical Derivatization of Clindamycin Laurate
Development of Advanced Synthetic Routes to Clindamycin (B1669177) Laurate
The synthesis of clindamycin esters like clindamycin laurate requires precise control to ensure the acylation occurs at the desired hydroxyl group. Traditional chemical synthesis routes are often inefficient, leading to the exploration of more advanced and selective methods.
Chemo-enzymatic synthesis has emerged as a powerful and green alternative to purely chemical methods for producing clindamycin esters. researchgate.net This approach utilizes enzymes, typically lipases, to catalyze the esterification reaction with high selectivity and efficiency. Research on the synthesis of clindamycin palmitate, a closely related ester, provides a strong model for the synthesis of clindamycin laurate. acs.org
In a key study, immobilized Candida antarctica lipase (B570770) B (Novozym 435) was used to catalyze the one-step synthesis of clindamycin palmitate. acs.orgresearchgate.net This enzymatic process achieved a conversion rate exceeding 90% within 12 hours when conducted in a toluene (B28343) solvent. acs.org A significant advantage of this method is the high regioselectivity for the 2-hydroxyl group of clindamycin, which obviates the need for the complex protection and deprotection steps that characterize traditional chemical synthesis. acs.orgresearchgate.net The efficiency and selectivity of enzymatic catalysis make it an attractive and sustainable process for producing various clindamycin ester derivatives. researchgate.netacs.org
| Parameter | Traditional Chemical Synthesis | Chemo-Enzymatic Synthesis (Lipase-Catalyzed) |
|---|---|---|
| Key Steps | Protection of 3- and 4-hydroxyl groups, acylation of 2-hydroxyl group, deprotection | One-step regioselective acylation |
| Regioselectivity | Requires protecting groups to achieve selectivity | High regioselectivity for the 2-hydroxyl position acs.org |
| Overall Yield | Generally below 50% acs.orgresearchgate.net | Conversion rates can exceed 90% acs.org |
| Catalyst | Chemical reagents | Immobilized lipase (e.g., Novozym 435) acs.org |
| Process Complexity | Laborious and multi-step acs.org | Simplified, one-pot reaction acs.org |
Enzymatic catalysis, as mentioned previously, represents a superior strategy for regioselective esterification. Lipases like Novozym 435 have demonstrated the ability to selectively acylate the 2-hydroxyl group of clindamycin in a single, efficient step. acs.org This inherent selectivity of the enzyme bypasses the need for protecting groups, streamlining the synthesis and improving yield. researchgate.net The success of this strategy in producing clindamycin palmitate highlights its direct applicability for the synthesis of other long-chain fatty acid esters, including clindamycin laurate. acs.org
Creation of Clindamycin Laurate Derivatives for Molecular Probes and Research Analogues
The synthesis of a series of clindamycin esters, including laurate, palmitate, myristate, and stearate, serves as a method for creating research analogues. nih.govallmpus.com These derivatives allow for the systematic investigation of how the length and nature of the fatty acid chain influence the compound's properties, such as lipophilicity, solubility, and pharmacokinetic profile. While clindamycin itself inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, its ester derivatives are often designed as inactive prodrugs that are enzymatically cleaved in the body to release the active clindamycin. wikipedia.orgscirp.org
By creating a library of these ester analogues, researchers can study structure-activity relationships. For example, different fatty acid chains can affect the rate of hydrolysis and subsequent release of active clindamycin. This makes the synthesis of compounds like clindamycin laurate valuable for research into drug delivery and formulation science. nih.gov
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Clindamycin | C₁₈H₃₃ClN₂O₅S | 424.98 pharmaffiliates.com |
| Clindamycin Laurate | C₃₀H₅₅ClN₂O₇S | 623.28 pharmaffiliates.comallmpus.com |
| Clindamycin Myristate | C₃₂H₅₉ClN₂O₆S | 635.4 allmpus.com |
| Clindamycin Palmitate | C₃₄H₆₃ClN₂O₆S | 663.39 allmpus.com |
| Clindamycin Stearate | C₃₆H₆₇ClN₂O₆S | 691.5 allmpus.com |
Molecular and Cellular Mechanisms of Action of Clindamycin Laurate
Investigation of Ribosomal Binding and Inhibition of Bacterial Protein Synthesis
Clindamycin (B1669177) exerts its bacteriostatic, and at higher concentrations, bactericidal effects by inhibiting bacterial protein synthesis. itu.edu.trwikipedia.org This is achieved through its binding to the 50S subunit of the bacterial ribosome. medicinenet.commdpi.com The binding is reversible and interferes with crucial steps in protein elongation. wikipedia.org
Characterization of Clindamycin Laurate Interaction with 23S Ribosomal RNA
The active component, clindamycin, specifically binds to the 23S rRNA of the large 50S bacterial ribosomal subunit at or near the peptidyl transferase center (PTC). drugbank.comnih.gov This interaction is primarily limited to the peptidyl transferase loop of the 23S rRNA. nih.gov Chemical footprinting studies on Escherichia coli ribosomes have identified specific nucleotide residues that are protected by clindamycin binding. These include strong protection of A2058, A2059, and A2451 from dimethyl sulphate modification and G2505 from kethoxal (B1673598) modification. nih.gov The interaction involves the formation of hydrogen bonds between clindamycin and these key nucleotides within the PTC. drugbank.com
The galactose sugar moiety of clindamycin interacts with nucleobases A2058 and A2059, while its propyl pyrrolidinyl portion interacts with C2452 and U2504 of the 23S rRNA. These interactions are crucial for the stable binding of the antibiotic to the ribosome.
Interactive Table: Key 23S rRNA Nucleotide Interactions with the Active Component of Clindamycin Laurate (Clindamycin)
| Nucleotide Residue (E. coli numbering) | Interaction Type | Consequence of Interaction |
| A2058 | Hydrogen Bonding, Protection | Blocks the nascent peptide exit tunnel |
| A2059 | Hydrogen Bonding, Protection | Stabilizes binding at the A-site |
| A2451 | Protection | Interference with A-site tRNA binding |
| G2505 | Protection | Interference with P-site tRNA binding |
| C2452 | van der Waals Contact | Anchoring of the propyl pyrrolidinyl moiety |
| U2504 | van der Waals Contact | Positioning within the PTC |
| U2506 | van der Waals Contact | Contributes to overall binding affinity |
Molecular Dynamics of Binding to the 50S Ribosomal Subunit
Molecular dynamics simulations have provided deeper insights into the binding of clindamycin to the 50S ribosomal subunit. researchgate.net These studies suggest that in its native binding site, clindamycin exhibits internal flexibility. researchgate.net The binding site is located at the entrance of the tunnel through which newly synthesized polypeptides exit the ribosome. researchgate.net
Kinetic analyses have revealed a two-step binding process. Initially, clindamycin competitively interacts with the A-site of the ribosome to form an encounter complex. This complex then undergoes a slow isomerization to a tighter complex where the drug is positioned near the P-site. This more stable complex is still capable of forming peptide bonds, but at a significantly reduced rate.
Mechanistic Insights into Ribosomal Translocation Blockade and Peptide Bond Formation Inhibition
Clindamycin's primary mechanism of inhibiting protein synthesis is by blocking ribosomal translocation. itu.edu.trwikipedia.org By binding to the 50S subunit, it interferes with the movement of the peptidyl-tRNA from the A-site (acceptor site) to the P-site (peptidyl site). medicinenet.com This steric hindrance effectively halts the elongation of the polypeptide chain. drugbank.com
Furthermore, clindamycin interferes with the proper orientation of the aminoacyl-tRNA at the A-site and the peptidyl-tRNA at the P-site within the peptidyl transferase center. drugbank.com This disruption directly inhibits the formation of peptide bonds, a critical step in protein synthesis. medicinenet.comdrugbank.com The three-dimensional structure of clindamycin is thought to mimic the 3'-ends of certain tRNA molecules, allowing it to act as a structural analog and impair peptide chain initiation. nih.gov
Studies on Molecular Specificity and Selectivity in Ribosomal Targeting by Clindamycin Laurate
The antibacterial action of clindamycin laurate's active form is selective for bacterial ribosomes over eukaryotic ribosomes. This selectivity is due to structural differences in the ribosomes of prokaryotic and eukaryotic cells. The specific nucleotide residues in the 23S rRNA that are critical for clindamycin binding are either different or have a different conformation in eukaryotic ribosomes, leading to poor binding affinity.
Research on the Impact of Clindamycin Laurate on Bacterial Cellular Processes Beyond Protein Synthesis
While the primary mode of action of clindamycin is the inhibition of protein synthesis, some studies suggest additional effects on bacterial cellular processes. In vitro and in vivo studies have indicated that clindamycin can reduce the production of exotoxins by staphylococci. wikipedia.org It may also induce changes in the bacterial cell surface, which can increase their susceptibility to the host's immune response, such as opsonization and phagocytosis. wikipedia.org Furthermore, at subinhibitory concentrations, clindamycin has been shown to affect bacterial virulence and biofilm formation in some species.
Mechanistic Research into Microbial Resistance to Clindamycin and Clindamycin Laurate
Elucidation of Ribosomal Modification Mechanisms Inducing Resistance (e.g., erm Gene Methylation)
The most prevalent mechanism of resistance to clindamycin (B1669177) involves the modification of its target site on the bacterial ribosome. nih.govgoogle.com This modification is primarily mediated by a family of enzymes known as erythromycin (B1671065) ribosome methylases, which are encoded by erm genes. scielo.broup.com These enzymes methylate a specific adenine (B156593) residue (A2058 in Escherichia coli numbering) within the 23S rRNA component of the 50S ribosomal subunit. nih.govfrontiersin.org This methylation reduces the binding affinity of clindamycin, as well as macrolides and streptogramin B antibiotics, to the ribosome, leading to a resistance phenotype known as MLSB (Macrolide-Lincosamide-Streptogramin B). nih.govscielo.br
The expression of erm genes can be either constitutive or inducible. scielo.broup.com In constitutive resistance, the methylase is continuously produced, resulting in high-level resistance to all MLSB antibiotics. scielo.br Inducible resistance, on the other hand, requires the presence of an inducing agent, typically a macrolide antibiotic like erythromycin. oup.com In the presence of an inducer, a conformational change in the mRNA leader sequence allows for the translation of the erm gene and subsequent methylation of the ribosome. oup.com
Several classes of erm genes have been identified, with erm(A), erm(B), and erm(C) being the most common in staphylococci. scielo.brmbl.or.kr Studies have shown varying frequencies of these genes in clinical isolates. For instance, one study on Staphylococcus aureus found that 18.7% of isolates carried the erm(C) gene, followed by erm(A) (15.6%) and erm(B) (3.1%). researchgate.net Another study reported the presence of one or more erm genes in 50.1% of staphylococci isolates, with erm(A) being the most detected. scielo.br
| Gene | Function | Resistance Phenotype | Prevalence in a Study of S. aureus researchgate.net |
| erm(A) | Ribosomal Methylation | MLSB (inducible or constitutive) | 15.6% |
| erm(B) | Ribosomal Methylation | MLSB (inducible or constitutive) | 3.1% |
| erm(C) | Ribosomal Methylation | MLSB (inducible or constitutive) | 18.7% |
Molecular Characterization of Efflux Pump Systems Contributing to Resistance
Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. mbl.or.krasm.org While ribosomal modification is the primary mechanism of clindamycin resistance, efflux pumps also play a significant role, particularly in conferring resistance to macrolides, which can in turn induce resistance to clindamycin.
In staphylococci, the msr(A) gene encodes an ATP-binding cassette (ABC) transporter that specifically effluxes macrolides and type B streptogramins, but not lincosamides like clindamycin. nih.govmbl.or.kr However, the presence of msr(A) is often associated with inducible clindamycin resistance because macrolides that are effluxed by this pump can still act as inducers of erm genes. nih.gov
Other efflux pump systems have also been implicated in resistance to antibiotics that share a binding site with clindamycin. For example, the lsa genes, such as lsa(A) and lsa(C), encode ABC transporters that confer resistance to lincosamides and streptogramin A. frontiersin.org In Streptococcus agalactiae, the mef and mre gene families encode efflux pumps that contribute to erythromycin resistance. nih.gov The interplay between different efflux systems and other resistance mechanisms can lead to complex resistance profiles. For instance, the co-existence of lnu(B) and lsa(E) genes in S. agalactiae has been shown to result in a synergistic resistance phenotype to lincosamides, streptogramin A, and pleuromutilins. nih.gov
| Efflux Pump Gene | Encoded Protein Type | Substrates | Role in Clindamycin Resistance |
| msr(A) | ABC Transporter | Macrolides, Streptogramin B | Indirect (inducer of erm genes) nih.gov |
| lsa(A) / lsa(C) | ABC Transporter | Lincosamides, Streptogramin A | Direct efflux of lincosamides frontiersin.org |
| mef / mre | Efflux Pump | Erythromycin | Indirect (co-resistance) nih.gov |
Research on Enzymatic Inactivation Pathways of Lincosamide Antibiotics
A less common but clinically relevant mechanism of resistance to lincosamides is the enzymatic inactivation of the antibiotic molecule itself. google.comslideshare.net This is primarily achieved by lincosamide nucleotidyltransferases, enzymes that catalyze the adenylation (addition of an adenylyl group) to the antibiotic, rendering it inactive. frontiersin.orgnih.gov
The genes encoding these enzymes are often located on mobile genetic elements such as plasmids, facilitating their spread among bacterial populations. nih.gov Several lincosamide nucleotidyltransferase genes have been identified, including lnu(A) (formerly linA), lnu(B) (formerly linB), lnu(C), and lnu(D). nih.govoup.com
The lnu(A) gene has been found in various bacteria, including staphylococci, and confers resistance to lincomycin (B1675468) and, to a lesser extent, clindamycin. nih.gov The lnu(B) gene has been identified in Enterococcus faecium and Streptococcus agalactiae and is also responsible for lincosamide inactivation. nih.govseq.es The lnu(C) and lnu(D) genes have been found in streptococci and are associated with resistance to lincomycin. oup.com Research has shown that lincosamide nucleotidyltransferases exhibit the highest activity against lincomycin, moderate activity against pirlimycin, and the lowest activity against clindamycin. nih.gov
Analysis of Regulatory Networks Governing Resistance Gene Expression
The expression of antibiotic resistance genes is often tightly controlled by complex regulatory networks that allow bacteria to respond to environmental cues, such as the presence of an antibiotic. nih.govelifesciences.org These networks can involve a variety of regulatory elements, including transcriptional regulators, two-component systems, and small regulatory RNAs (sRNAs). nih.govnih.gov
In the context of clindamycin resistance, the regulation of erm gene expression is a classic example of translational attenuation. nih.gov The leader region of the ermC mRNA contains a short open reading frame that, when translated in the absence of an inducing macrolide, leads to the formation of a secondary structure that blocks the ribosome binding site for the ermC gene, preventing its translation. nih.govresearchgate.net However, when a macrolide is present, it causes the ribosome to stall during translation of the leader peptide, which in turn leads to an alternative mRNA secondary structure that exposes the ermC ribosome binding site, allowing for the synthesis of the methylase. oup.comnih.gov
Two-component systems, which typically consist of a sensor kinase and a response regulator, are also involved in modulating antibiotic resistance. elifesciences.org These systems can regulate the expression of efflux pumps and other resistance determinants in response to environmental stresses, including the presence of antibiotics. elifesciences.org Furthermore, sRNAs are emerging as key players in the post-transcriptional regulation of antibiotic resistance genes, often by base-pairing with target mRNAs to modulate their translation or stability. nih.govresearchgate.net
Investigation of Molecular Basis for Cross-Resistance Phenotypes to Related Compounds
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple structurally or functionally related antibiotics. nih.gov The MLSB phenotype, mediated by erm gene methylation, is a prime example of cross-resistance, affecting macrolides, lincosamides, and streptogramin B antibiotics, all of which share an overlapping binding site on the 50S ribosomal subunit. drugbank.comnih.gov
Mutations in the 23S rRNA can also lead to cross-resistance. nih.gov For example, a mutation at position G2032A in E. coli has been shown to confer resistance to chloramphenicol, clindamycin, and linezolid. weizmann.ac.il Similarly, the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an rRNA methyltransferase that modifies A2503 in the 23S rRNA, confers resistance to a broad range of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (the PhLOPSA phenotype). weizmann.ac.il
The co-localization of different resistance genes on mobile genetic elements can also facilitate the development of multidrug resistance. For instance, a clinical isolate of S. aureus was found to carry both the cfr and erm(B) genes on the same chromosome, leading to a very broad resistance profile. weizmann.ac.il In Streptococcus agalactiae, the co-occurrence of resistance to clindamycin, erythromycin, levofloxacin, and tetracycline (B611298) has been observed, highlighting the complex interplay of different resistance mechanisms. nih.govfrontiersin.org
| Resistance Mechanism | Related Compounds Exhibiting Cross-Resistance | Molecular Basis |
| erm gene methylation | Macrolides, Lincosamides, Streptogramin B | Modification of the A2058 residue in 23S rRNA nih.govfrontiersin.org |
| 23S rRNA mutations | Chloramphenicol, Linezolid, Tiamulin | Alterations in the peptidyl transferase center weizmann.ac.il |
| cfr gene methylation | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A | Modification of the A2503 residue in 23S rRNA weizmann.ac.il |
Advanced Analytical and Bioanalytical Methodologies for Clindamycin Laurate Research
Development and Application of Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of clindamycin (B1669177) esters, providing the necessary resolution to separate them from the parent compound and other related substances.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of clindamycin-related compounds. researchgate.net For the detection of clindamycin laurate, which has been identified as an impurity in clindamycin palmitate hydrochloride, isocratic reverse-phase HPLC (RP-HPLC) has been effectively utilized. nih.gov In such methods, separation is typically achieved on a C18 or a cyano column. core.ac.ukscirp.org
While specific validated methods exclusively for the quantification of clindamycin laurate are not extensively detailed in publicly available literature, the principles are well-established from work with other clindamycin esters like the palmitate and phosphate (B84403) salts. scirp.orgproquest.comtsijournals.com These methods often employ a mobile phase consisting of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile (B52724), sometimes with the addition of tetrahydrofuran (B95107) to optimize separation. scirp.orgtsijournals.com Detection for clindamycin and its esters, which lack a strong UV chromophore, is often performed at low wavelengths, such as 210 nm or 214 nm. scirp.orgproquest.comnih.gov Due to the structural similarity, these conditions are considered adaptable for the separation and quantification of clindamycin laurate. In one specific study identifying impurities in clindamycin palmitate, a refractive index (RI) detector was used. nih.gov
| Parameter | Condition 1 (for Clindamycin Palmitate HCl) scirp.org | Condition 2 (for Clindamycin in tablets) nih.gov |
|---|---|---|
| Column | Phenomenex Zorbax (Luna) cyano (150 x 4.6 mm, 5 µm) | Waters Xterra RP18 (4.6 mm x 100 mm, 3.5 µm) |
| Mobile Phase | Potassium phosphate buffer (5 mM, pH 3.0)—acetonitrile—tetrahydrofuran (20:75:5, v/v/v) | Gradient with pH 10.5, 10 mM carbonate buffer and acetonitrile |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 210 nm | UV at 214 nm |
| Mode | Isocratic | Gradient |
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification of impurities and metabolites due to its high sensitivity and specificity. researchgate.net This technique has been successfully applied to determine the molecular weights of impurities in clindamycin palmitate, including clindamycin laurate. nih.gov The coupling of HPLC for separation with mass spectrometry for detection allows for the analysis of compounds at very low concentrations. researchgate.net
In the context of impurity profiling, LC-MS methods, particularly those using electrospray ionization (ESI), are developed to identify known and unknown related substances in bulk drug materials. nih.govgoogle.com For clindamycin and its derivatives, ESI is typically performed in the positive ion mode. nih.govnih.gov The resulting mass-to-charge ratio (m/z) of the parent ion provides the molecular weight, which is a critical first step in impurity identification. Further analysis using tandem mass spectrometry (MS/MS or MSn) can then be used to fragment the ion and elucidate its structure, confirming its identity. researchgate.netnih.gov This approach is invaluable for distinguishing between various esters of clindamycin, such as the laurate, myristate, and palmitate, which differ only by the length of their fatty acid chains. nih.gov
Spectroscopic Approaches for Structural Elucidation and Purity Assessment in Research Contexts
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of new compounds and for assessing the purity of research samples.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR have been used to characterize the structure of clindamycin laurate after its isolation as an impurity from crude samples of clindamycin palmitate. nih.gov The ¹³C NMR spectrum of the parent clindamycin molecule shows 18 distinct signals corresponding to its 18 carbon atoms, and similar characteristic signals would be expected for the clindamycin portion of the laurate ester. nih.gov
In addition to structural confirmation, NMR is a powerful tool for conformational analysis. auremn.org.br While specific conformational studies on clindamycin laurate are not widely published, the principles can be applied. The flexibility of the laurate side chain and the furanoside-like ring of the clindamycin moiety means the molecule can adopt various conformations in solution. frontiersin.org Advanced NMR experiments, combined with theoretical calculations, can be used to determine the most stable conformers by analyzing parameters like coupling constants and through-space interactions revealed by Nuclear Overhauser Effect (NOE) experiments. auremn.org.br
Mass spectrometry (MS) is essential for determining the molecular mass of a compound with high accuracy. The molecular weight of clindamycin laurate has been successfully determined using LC-MS analysis. nih.gov In positive-ion electrospray ionization, the compound would be expected to produce a protonated molecular ion [M+H]⁺.
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The fragmentation patterns of clindamycin and its derivatives are well-characterized. researchgate.netnih.gov Diagnostic fragments are specific and useful for identifying the core lincosamide structure. nih.govicm.edu.pl These characteristic fragmentations include neutral losses of water (H₂O) and methanethiol (B179389) (CH₃SH), as well as cleavages that produce ions corresponding to the amino acid moiety (N-methyl-4-propyl-pyrrolidine) and the sugar moiety. researchgate.netnih.gov The analysis of the fragmentation pattern of clindamycin laurate would show these characteristic clindamycin-related ions, confirming the core structure, while the parent mass would confirm the identity of the laurate ester side chain.
| Process | Description | Relevance to Clindamycin Laurate |
|---|---|---|
| Parent Ion | Protonated molecule [M+H]⁺ | Confirms the molecular weight of the entire ester. |
| Neutral Losses | Loss of small molecules like H₂O, HCl, and methanethiol (CH₃SH). | Diagnostic for the core clindamycin structure. |
| Amide Bond Cleavage | Fragmentation at the amide linkage connecting the sugar and amino acid portions. | Produces characteristic ions for both major parts of the molecule. |
| Side Chain Fragments | Ions related to the N-methyl-4-propylpyrrolidine residue. | Confirms the amino acid portion of the structure. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The technique was employed in the structural elucidation of clindamycin laurate isolated as an impurity. nih.gov An IR spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. vscht.cz
The structure of clindamycin laurate contains several key functional groups that would give rise to characteristic absorption bands in an IR spectrum. These include hydroxyl (-OH) groups, an amide (C=O and N-H), an ester (C=O and C-O), alkyl C-H bonds, and a C-Cl bond. By analyzing the position and intensity of these bands, researchers can confirm the presence of the expected chemical functionalities, complementing data from NMR and MS. nih.govlibretexts.org
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (amide) | Stretching | 3100-3500 |
| C-H (alkyl) | Stretching | 2850-3000 |
| C=O (ester) | Stretching | 1735-1750 |
| C=O (amide) | Stretching | 1630-1680 |
| C-O (ester, alcohol) | Stretching | 1000-1300 |
| C-Cl | Stretching | 600-800 |
Development of Bioanalytical Assays for In Vitro and Ex Vivo Mechanistic Studies
The investigation of Clindamycin Laurate's mechanism of action, including its hydrolysis to active clindamycin and its subsequent antimicrobial effects, relies on the development of sensitive and specific bioanalytical assays for in vitro and ex vivo studies. These assays are fundamental to understanding the compound's pharmacokinetic and pharmacodynamic profile.
In Vitro Assay Development:
In vitro studies are essential for determining the intrinsic antimicrobial activity of clindamycin (following the hydrolysis of Clindamycin Laurate) and for studying the kinetics of this conversion in various biological matrices. A common technique for assessing antimicrobial susceptibility is the broth microdilution method. eur.nlkuleuven.be This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. eur.nl
For Clindamycin Laurate, this would involve incubating the compound with relevant bacterial strains, such as Staphylococcus aureus, in a liquid growth medium. nih.gov The assay would indirectly measure the rate of hydrolysis of the ester to active clindamycin, which then exerts its antibacterial effect. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is often the method of choice for quantifying the parent drug and its prodrug in the assay medium over time. nih.govcore.ac.uk
Key Parameters for an In Vitro Hydrolysis and Activity Assay:
Biological Matrix: Cell culture media, simulated gastric fluid, plasma.
Bacterial Strains: Clinically relevant isolates (e.g., S. aureus, Streptococcus pyogenes). nih.gov
Quantification Method: LC-MS/MS for high sensitivity and specificity to simultaneously measure Clindamycin Laurate and released clindamycin. nih.gov
Incubation Conditions: 37°C, controlled atmosphere (e.g., aerobic or anaerobic).
Below is an interactive data table illustrating hypothetical results from an in vitro study on Clindamycin Laurate.
| Time (hours) | Clindamycin Laurate Conc. (µg/mL) | Clindamycin Conc. (µg/mL) | Bacterial Viability (% of control) |
| 0 | 10.0 | 0.1 | 100% |
| 1 | 8.5 | 1.6 | 85% |
| 2 | 6.8 | 3.3 | 60% |
| 4 | 4.2 | 5.9 | 25% |
| 6 | 2.1 | 8.0 | 5% |
| 8 | 0.9 | 9.2 | <1% |
Ex Vivo Assay Development:
Ex vivo studies utilize biological samples taken from a living organism, such as serum or tissue, to study the effects of a compound in a more complex biological environment. nih.gov For Clindamycin Laurate, ex vivo assays can be used to determine its protein binding, stability in blood, and inhibitory or bactericidal activity in the presence of serum components. nih.gov
A typical ex vivo study would involve obtaining serum from subjects, spiking it with Clindamycin Laurate, and then measuring the concentration of the prodrug and the active clindamycin over time. nih.gov The serum inhibitory and bactericidal activities can be determined using microdilution methods against target pathogens. nih.gov These assays provide crucial data on how the compound behaves in a physiological matrix, which can influence its efficacy.
Application of Green Analytical Chemistry Principles in Clindamycin Laurate Analysis
The analysis of pharmaceutical compounds like Clindamycin Laurate traditionally involves methods that use significant volumes of hazardous organic solvents. nih.gov Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that are more environmentally benign. ufrgs.br This involves reducing or eliminating the use of toxic substances, minimizing energy consumption, and reducing waste generation. acs.org
The principles of GAC can be applied to the analytical methods used for Clindamycin Laurate, particularly in chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing clindamycin and its derivatives. nih.gov Reviews of existing methods for clindamycin show a heavy reliance on acetonitrile, a toxic and relatively expensive solvent. nih.goveco-vector.com
Strategies for Greener Analysis of Clindamycin Laurate:
Solvent Substitution: Replacing acetonitrile with greener alternatives like ethanol (B145695) is a primary goal. eco-vector.com Clindamycin is readily soluble in ethanol, making this a viable substitution that significantly reduces the toxicity and environmental impact of the mobile phase. nih.goveco-vector.com
Method Miniaturization: Reducing the scale of the analysis, such as using smaller HPLC columns or lower flow rates, decreases solvent consumption and waste production.
Alternative Techniques: Spectrophotometric methods, where applicable, can offer a greener alternative to chromatography by avoiding organic solvents altogether. A green UV spectrophotometry method has been developed for clindamycin using a mixture of purified water and ethanol as the solvent. ufrgs.br
Assessing the "Greenness" of Analytical Methods:
Several tools have been developed to quantitatively assess the environmental impact of analytical methods. These include the National Environmental Methods Index (NEMI), the Analytical Eco-Scale, and the Analytical GREEnness Metric (AGREE). ufrgs.bracs.org These tools evaluate methods based on criteria such as the toxicity of reagents, energy consumption, and waste generation. For instance, a developed HPLC method for clindamycin phosphate was evaluated using these tools and confirmed to be eco-friendly. acs.org
The table below provides a comparative assessment of a conventional HPLC method versus a hypothetical green HPLC method for Clindamycin Laurate analysis, based on GAC principles.
| Parameter | Conventional HPLC Method | Green HPLC Method |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Ethanol/Water with Acetic Acid |
| Solvent Toxicity | High (Acetonitrile) | Low (Ethanol) |
| Waste Generated | High Volume, Hazardous | Lower Volume, Less Hazardous |
| Energy Consumption | Standard | Potentially Lower (faster run times) |
| AGREE Score | ~0.5 (Acceptable) | >0.75 (Green) |
By prioritizing the development and validation of such greener methods, the analytical chemistry associated with Clindamycin Laurate research can align with modern standards of environmental sustainability. nih.gov
Pharmacokinetic Research Insights in Pre Clinical Models for Clindamycin Laurate
In Vitro Metabolism Studies of Clindamycin (B1669177) and its Metabolites
In vitro studies using human liver and intestinal microsomes have been instrumental in elucidating the metabolic pathways of clindamycin. These studies have identified the key enzymes involved in its biotransformation and characterized the primary metabolites formed.
Identification of Enzyme Systems Involved in Hydrolysis and Biotransformation (e.g., CYP450 enzymes)
The metabolism of clindamycin is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. fda.govnih.govresearchgate.net Specifically, CYP3A4 has been identified as the major enzyme responsible for the oxidation of clindamycin. fda.govnih.govresearchgate.net The enzyme CYP3A5 also contributes to its metabolism, but to a lesser extent. fda.govnih.gov
Several lines of evidence from in vitro experiments support the primary role of CYP3A4:
Correlation studies: A strong correlation has been observed between the rate of clindamycin sulfoxide (B87167) formation and CYP3A4 activity in human liver microsomes. nih.gov
Inhibition studies: The use of ketoconazole, a specific inhibitor of CYP3A4, significantly inhibits the metabolism of clindamycin. nih.govresearchgate.net
Recombinant enzyme studies: Experiments using recombinant human CYP enzymes have shown that CYP3A4 exhibits the highest catalytic activity for clindamycin oxidation. nih.gov
While the initial hydrolysis of the laurate ester from clindamycin laurate is expected to be carried out by various esterases in the body, the subsequent metabolism of the released clindamycin follows the pathway mediated by CYP3A4 and CYP3A5.
Characterization of Metabolite Formation (e.g., Clindamycin Sulfoxide, N-desmethylclindamycin)
The biotransformation of clindamycin results in the formation of several metabolites, with clindamycin sulfoxide being the major metabolite and N-desmethylclindamycin as a minor metabolite. fda.govnih.goveur.nl Both of these metabolites have been reported to be bioactive. nih.gov
Clindamycin Sulfoxide: This is the primary product of clindamycin metabolism, formed through the S-oxidation of the parent molecule. nih.govmedchemexpress.comcaymanchem.com This reaction is primarily catalyzed by CYP3A4. nih.govmedchemexpress.comcaymanchem.com Clindamycin sulfoxide is considered an active metabolite. medchemexpress.comcaymanchem.com
N-desmethylclindamycin: This is a minor metabolite formed through the N-demethylation of clindamycin. fda.goveur.nl
| Parent Compound | Metabolizing Enzyme | Major Metabolite | Minor Metabolite |
|---|---|---|---|
| Clindamycin | CYP3A4 (major), CYP3A5 (minor) | Clindamycin Sulfoxide | N-desmethylclindamycin |
Ex Vivo Tissue Distribution Studies in Animal Models (Focus on Distribution Principles)
Key principles of clindamycin distribution include:
High tissue penetration: Clindamycin effectively penetrates into many tissues, which is crucial for its efficacy in treating infections at various sites in the body.
Accumulation in specific cells: Clindamycin has been shown to accumulate in macrophages and other white blood cells, which can lead to concentrations significantly higher than in the plasma. wikipedia.org This is an important factor in its mechanism of action against intracellular pathogens.
While detailed ex vivo studies on clindamycin laurate are lacking, it is anticipated that after hydrolysis to clindamycin, its tissue distribution would follow these established principles for lincosamide antibiotics.
Computational Pharmacokinetic Modeling and Simulation for Research Prediction
Computational pharmacokinetic (PK) modeling and simulation are powerful tools used in drug development to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govijddr.in For clindamycin, various mathematical and physiologically based pharmacokinetic (PBPK) models have been developed to understand its behavior in the body and to predict optimal dosing regimens in different populations, including pediatrics. nih.govnih.gov
These models integrate physicochemical properties of the drug with physiological data to simulate its concentration-time profiles in different tissues and organs. nih.gov For research prediction, these models can be used to:
Simulate the pharmacokinetic profiles of different formulations or derivatives, such as clindamycin laurate, by incorporating parameters related to its hydrolysis and absorption.
Predict the impact of intrinsic and extrinsic factors (e.g., age, organ function, drug-drug interactions) on the drug's pharmacokinetics.
Optimize preclinical and clinical study designs by simulating different scenarios and identifying key parameters to measure.
Advanced Delivery System Research for Clindamycin Laurate: Conceptual and Mechanistic Focus
Nanoparticle and Microparticle Encapsulation for Controlled Release in Research Systems
The encapsulation of clindamycin (B1669177) within nanoparticle and microparticle systems is a primary strategy for achieving controlled and sustained release, a critical factor in maintaining effective concentrations in experimental models. These particulate systems are typically formulated from biodegradable and biocompatible polymers. nih.gov The core concept is to sequester the drug within a polymer matrix, from which it is released over time through mechanisms like diffusion, polymer erosion, or swelling of the carrier. mdpi.combepls.com
Research involving clindamycin hydrochloride (CLH) and clindamycin phosphate (B84403) has demonstrated the feasibility of this approach using various polymers. Poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA) are extensively studied due to their FDA-approved status and biodegradable nature. nih.govnih.gov For instance, studies on CLH encapsulated in PLA/PLGA nanoparticles have shown a controlled release profile extending up to 144 hours. nih.govresearchgate.net The drug-to-polymer ratio is a critical parameter influencing particle size and encapsulation efficiency. researchgate.net As a lipophilic ester, Clindamycin Laurate would be expected to show high affinity for and loading capacity within hydrophobic polymer matrices like PLA and PLGA.
Another class of materials includes natural polymers like chitosan, a cationic polysaccharide that has been used to formulate nanoparticles for transdermal delivery. scielo.brd-nb.info In one study, nanoparticles composed of chitosan, poly(N-isopropylamide-co-acrylic acid), and cellulose (B213188) laurate demonstrated sustained release of the encapsulated drugs. scielo.br The particle size of these systems typically falls within the nanometer range, which is crucial for their interaction with biological systems.
The release of the active agent from these particles often follows a biphasic pattern: an initial, rapid "burst release" of surface-adsorbed drug, followed by a prolonged, sustained release of the drug encapsulated within the core. nih.gov This biphasic release can be advantageous in research models, providing an initial high concentration followed by a maintenance level.
| Polymer System | Drug Form | Particle Size (nm) | Encapsulation Efficiency (%) | Release Profile | Reference |
| PLA | Clindamycin HCl | 323.5 ± 16.39 | Not Specified | Sustained up to 144 h | researchgate.net |
| PLGA | Clindamycin HCl | 258.3 ± 11.23 | Not Specified | Sustained up to 144 h | researchgate.net |
| PLGA | Clindamycin | 216 - 222 | ~75% | Biphasic, sustained over 2 days | nih.govijpmbs.com |
| PLGA-PEI | Clindamycin | 165.7 ± 3.8 | 39.4 ± 3.2 | Biphasic, sustained over 2 days | mdpi.com |
Table 1: Research findings on clindamycin encapsulation in polymeric nanoparticles. Data shown for optimal or representative formulations from cited studies.
Liposomal and Polymeric Delivery Systems for Research Applications
Liposomes and other polymeric systems offer versatile platforms for delivering clindamycin in research applications, particularly for topical and localized delivery. opendermatologyjournal.com Liposomes are spherical vesicles composed of one or more phospholipid bilayers, capable of encapsulating both hydrophilic and lipophilic compounds. opendermatologyjournal.comrjptonline.org Hydrophilic drugs can be trapped in the aqueous core, while lipophilic molecules, such as Clindamycin Laurate, would preferentially partition into the lipid bilayer. opendermatologyjournal.com This structure allows liposomes to act as a reservoir for the drug, facilitating high concentrations in specific tissues like the skin while potentially minimizing systemic absorption. rjptonline.orgresearchgate.net
Research on liposomal formulations of clindamycin hydrochloride and phosphate has shown their potential for sustained release. opendermatologyjournal.comresearchgate.net For example, multilamellar liposomes have been shown to provide a higher retention of clindamycin phosphate compared to other formulations. researchgate.net The composition of the liposome (B1194612), particularly the ratio of phospholipids (B1166683) to cholesterol, is a key determinant of its stability and drug release characteristics. rjptonline.orgcabidigitallibrary.org
| Lipid/Polymer System | Drug Form | Vesicle/Particle Size | Encapsulation Efficiency (%) | Key Finding | Reference |
| Lecithin/Cholesterol | Clindamycin | Not Specified | 69.5% | Sustained release over 24h from gel base | rjptonline.orgcabidigitallibrary.org |
| Hostaphat KW/Cholesterol | Clindamycin HCl | Not Specified | Not Specified | Demonstrated sustained release in vitro | opendermatologyjournal.com |
| Polyurethane Nanofiber | Clindamycin | Not Specified | Not Specified | Controlled release of ~50% after 30h | nih.gov |
Table 2: Characteristics of liposomal and polymeric systems for clindamycin delivery in research contexts.
Polymeric systems, beyond pre-formed nanoparticles, include in-situ forming gels and nanofibers. Hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, can be used as carriers for drug-loaded liposomes or nanoparticles. opendermatologyjournal.com This creates a dual-layered control system, where the drug must first be released from the nanoparticle/liposome and then diffuse through the hydrogel matrix. Another innovative approach involves molecularly imprinted polymers (MIPs), which are polymers synthesized with binding sites specific to a template molecule. nih.govmdpi.com A study on clindamycin-imprinted nanoparticles loaded into polyurethane nanofibers demonstrated significantly controlled drug release compared to non-imprinted systems. nih.gov
Bioconjugation Strategies for Targeted Molecular Delivery in In Vitro Research Models
Bioconjugation involves linking a drug or its carrier to a targeting moiety, such as an antibody, peptide, or other ligand, to achieve specific delivery to a target cell or tissue. researchgate.netacs.org In the context of in vitro research, this allows for the investigation of drug effects on specific cell types in co-culture models or the targeted delivery to bacteria. While specific bioconjugation research on Clindamycin Laurate is not widely documented, the principles can be extrapolated from studies on other antibiotics and delivery systems.
The conceptual approach for Clindamycin Laurate could involve several strategies:
Direct Conjugation: The Clindamycin Laurate molecule could be chemically linked to a targeting ligand. This would create a targeted prodrug that, upon reaching its destination, would release active clindamycin following hydrolysis of both the targeting linker and the laurate ester.
Carrier Conjugation: A more common strategy involves conjugating the targeting ligand to the surface of the delivery vehicle (e.g., a liposome or nanoparticle) encapsulating Clindamycin Laurate. researchgate.net This approach protects the drug and allows for the delivery of a larger payload.
An example of a targeting strategy that does not require bioconjugation but relies on surface property modification is the use of cationic polymers. Research has shown that creating positively charged nanoparticles, for instance by incorporating polyethylenimine (PEI) into a PLGA matrix, enhances their adhesion to the negatively charged surface of bacterial cell walls. nih.govmdpi.com This electrostatic targeting increases the local concentration of the antibiotic at the site of the bacteria, improving its efficacy in in vitro models. nih.gov Such a strategy would be directly applicable to nanoparticles carrying Clindamycin Laurate for studies on antibacterial activity. mdpi.com
Research into Stability and Release Kinetics of Clindamycin Laurate in Advanced Delivery Matrices
The stability of Clindamycin Laurate and the kinetics of its release are fundamental to the performance of any advanced delivery system. Stability studies are crucial to ensure that the drug remains intact within the delivery matrix during storage and prior to administration in a research setting. kuleuven.be Analytical techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy are used to confirm the molecular dispersion of the drug within the polymer and to verify that the encapsulation process does not alter its chemical structure. nih.govnih.gov
The release kinetics of a drug from a delivery system describe the rate at which the drug becomes available. kuleuven.be For Clindamycin Laurate, two key steps are involved: the release of the ester from the delivery matrix and its subsequent hydrolysis into active clindamycin. In vitro release studies are typically performed using diffusion cells or by incubating the delivery system in a buffer solution (e.g., PBS at pH 7.4) at a physiological temperature (37 °C). nih.govnih.gov
The release data are often fitted to mathematical models to elucidate the underlying mechanism:
First-Order Model: Describes drug release where the rate is dependent on the concentration of the drug remaining within the carrier. ijpmbs.com
Higuchi Model: Used for matrix systems, it describes release based on Fickian diffusion. ijpmbs.com
Korsmeyer-Peppas Model: A more comprehensive model that helps to describe release from polymeric systems when the mechanism is unknown or a combination of diffusion, swelling, and erosion. ijpmbs.comresearchgate.net
In Vitro and Mechanistic Pre Clinical Investigations of Clindamycin Laurate
Studies on Bacterial Growth Inhibition Mechanisms in Defined In Vitro Systems
The primary mechanism of action of clindamycin (B1669177), the active moiety of clindamycin laurate, is the inhibition of bacterial protein synthesis. drugs.com This is achieved through its binding to the 50S subunit of the bacterial ribosome. wikipedia.orgmsdmanuals.com This binding interferes with the translocation step of protein synthesis, effectively halting the elongation of the peptide chain. mdpi.com While clindamycin is generally considered bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria directly, it can exhibit bactericidal activity at higher concentrations against certain susceptible strains. drugs.comwikipedia.org
In vitro studies have established that clindamycin is active against a wide range of Gram-positive bacteria and anaerobic bacteria. fda.gov The active form of clindamycin, released from clindamycin laurate through hydrolysis, interacts with the 23S rRNA component of the 50S ribosomal subunit. fda.gov This interaction prevents the formation of peptide bonds, a critical step in protein synthesis. mdpi.com The efficacy of clindamycin is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium in vitro. fda.gov
Impact on Bacterial Biofilm Formation and Dispersal Mechanisms at a Molecular Level
Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS), which provides protection against host defenses and antimicrobial agents. nih.gov The effect of clindamycin on biofilm formation is complex and can be concentration-dependent.
Some studies have shown that subinhibitory concentrations of clindamycin can, paradoxically, induce biofilm formation in some bacteria, such as Staphylococcus aureus. nih.gov In one study, subinhibitory concentrations of clindamycin led to an increase in the static biofilm mass of S. aureus USA300 LAC. nih.gov This was accompanied by an increase in extracellular DNA (eDNA) within the biofilm matrix. nih.gov
Conversely, other research indicates that clindamycin can inhibit biofilm formation. For example, in a study investigating methicillin-resistant Staphylococcus aureus (MRSA), lupinifolin (B1251927) in combination with sub-MIC concentrations of clindamycin (4, 8, and 16 µg/mL) significantly inhibited MRSA biofilm formation. herbmedpharmacol.com This suggests a potential synergistic effect in disrupting biofilm integrity.
The dispersal of biofilms is also influenced by clindamycin. The accessory gene regulator (agr) quorum-sensing system, which controls the production of virulence factors and dispersal molecules like phenol-soluble modulins (PSMs), is affected by clindamycin. nih.gov By modulating the expression of such systems, clindamycin can influence the balance between biofilm maintenance and dispersal.
Molecular Interactions of Clindamycin Laurate with Host Cellular Components in In Vitro Models (e.g., effects on osteoblasts, non-clinical)
The interaction of clindamycin with host cells is an important area of non-clinical research, particularly for localized applications where high concentrations of the drug may be present. Studies on human osteoblasts, the cells responsible for bone formation, have provided insights into the potential effects of clindamycin on bone metabolism.
An in vitro study on human osteoblasts revealed a dose-dependent effect of clindamycin. researchgate.net At lower concentrations (10 µg/mL), clindamycin was found to stimulate osteoblast metabolism, as indicated by a significant increase in alkaline phosphatase (ALP) activity at 24 and 48 hours. researchgate.net Furthermore, extracellular matrix calcification was enhanced at concentrations of 10 and 25 µg/mL. researchgate.net However, at higher concentrations (500 µg/mL), clindamycin exhibited cytotoxic effects, with a significant increase in lactate (B86563) dehydrogenase (LDH) activity and a dramatic decrease in cell proliferation. researchgate.net
Another study investigated the effects of clindamycin on the gene expression of human osteoblasts. ugr.es Treatment with 150 µg/mL clindamycin for 24 hours led to a significant increase in the expression of genes involved in osteoblast growth and differentiation, including transforming growth factor-beta 1 (TGF-β1) and its receptors, vascular endothelial growth factor (VEGF), Runt-related transcription factor 2 (RUNX2), collagen type I (Col-I), osterix (OSX), osteocalcin (B1147995) (OSC), bone morphogenetic protein 2 (BMP-2), and BMP-7. ugr.es These findings suggest that at certain concentrations, clindamycin may promote osteogenic activity.
Gene Expression and Proteomic Profiling in Response to Clindamycin Laurate Exposure
The exposure of bacteria to antibiotics can trigger significant changes in their gene expression and proteomic profiles as they adapt to the stress. While specific studies on clindamycin laurate are limited, research on clindamycin provides valuable insights.
In Staphylococcus aureus, exposure to subinhibitory concentrations of clindamycin has been shown to induce a transcriptional stress response. nih.gov This includes the upregulation of the alternative sigma factor B (σB) and major biofilm-associated genes such as atlA, lrgA, agrA, and the psm genes. nih.gov
Resistance to clindamycin is often mediated by specific gene expression. The most common mechanism is the modification of the 23S ribosomal RNA target site by enzymes encoded by erm (erythromycin ribosome methylase) genes. fda.gov The expression of erm genes confers resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. This resistance can be constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin). aku.edu The D-test is a common in vitro method used to phenotypically detect this inducible resistance. aku.edu
A study on the gene expression of osteoblasts treated with clindamycin (150 µg/mL) showed a significant increase in the expression of various osteogenic markers, as detailed in the table below. ugr.es
Proteomic studies, which analyze the entire set of proteins expressed by an organism, are powerful tools for understanding the bacterial response to antibiotics. mdpi.com However, specific proteomic analyses of bacteria exposed to clindamycin laurate are not yet available in the published literature.
Research on Adjuvant Effects and Combination Studies with Other Agents in Mechanistic Models
The efficacy of antibiotics can sometimes be enhanced by combining them with other agents, including other antibiotics or non-antibiotic adjuvants. In vitro studies have explored the potential of clindamycin in combination therapies.
A notable study investigated the adjuvant effect of PEG-8 laurate fermentation by Staphylococcus epidermidis on the activity of clindamycin against Cutibacterium acnes. mdpi.comnih.gov The fermentation products of S. epidermidis in the presence of PEG-8 laurate were found to significantly enhance the efficacy of a low dose of clindamycin in inhibiting the growth of C. acnes. mdpi.comnih.gov This suggests that modulating the skin microbiome could be a strategy to improve the effectiveness of clindamycin.
Combination studies with other antibiotics have also been conducted. For instance, in vitro studies on Plasmodium falciparum, the parasite responsible for malaria, have shown a synergistic or additive effect when clindamycin is combined with quinine (B1679958) or dihydroartemisinin. nih.govnih.gov
Against anaerobic bacteria, combination regimens have been evaluated. A study on Bacteroides fragilis and Peptostreptococcus species investigated the in vitro efficacy of carbapenems combined with clindamycin. nih.gov The combination of imipenem (B608078) with clindamycin showed mainly additive effects against B. fragilis group isolates. nih.gov For Peptostreptococcus anaerobius, combinations of various carbapenems with clindamycin demonstrated synergistic or additive effects in the majority of isolates. nih.gov
In the context of MRSA biofilms, a combination of lupinifolin and clindamycin showed a significant reduction in biofilm formation, highlighting a potential synergistic interaction. herbmedpharmacol.com
Computational and Theoretical Approaches in Clindamycin Laurate Research
Molecular Docking and Dynamics Simulations of Ribosomal Interactions
Clindamycin (B1669177) exerts its antibacterial effect by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome. globalrph.compatsnap.com Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to elucidate the precise nature of this interaction for clindamycin and its derivatives like clindamycin laurate.
Molecular Docking studies predict the preferred orientation of a ligand when bound to a receptor. For clindamycin, these simulations have identified its binding site within the peptidyl transferase center (PTC) at the entrance of the polypeptide exit tunnel. nih.govdrugbank.com Key interactions involve hydrogen bonding with specific nucleotides of the 23S rRNA, including A2058, A2059, G2505, and U2506. mdpi.com The addition of the laurate chain in clindamycin laurate introduces a significant lipophilic tail. Docking studies would predict this tail to orient towards hydrophobic pockets within the ribosomal tunnel, potentially increasing the binding affinity and residence time of the molecule compared to the parent clindamycin.
Table 1: Key Ribosomal Nucleotides in Clindamycin Binding Identified via Computational and Footprinting Studies This table summarizes key 23S rRNA nucleotides that have been shown to interact with clindamycin. The specific interactions for the laurate ester would be a subject of further computational modeling.
| Nucleotide | Location/Role in Binding | Reference |
|---|---|---|
| A2058 / A2059 | Located near the entrance of the polypeptide exit tunnel; key interaction sites. | drugbank.com |
| G2505 | Forms hydrogen bonds with clindamycin; interaction perturbs the P-site. | drugbank.comresearchgate.net |
| A2451 / A2602 | Located within the A-site of the catalytic center; protected by clindamycin binding. | drugbank.com |
| U2506 | Desolvates the propyl group of clindamycin, contributing to binding. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. analis.com.my This approach is instrumental in designing and optimizing derivatives of a lead compound like clindamycin. By quantifying the effects of various structural modifications, QSAR models can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. researchgate.net
For clindamycin derivatives, a QSAR study would involve:
Descriptor Calculation : A range of physicochemical and topological descriptors are calculated for each derivative. These can include lipophilicity (logP), molar refractivity, molecular weight, and various topological indices (e.g., Balaban index, molecular connectivity indices). researchgate.net The addition of a laurate chain to clindamycin would dramatically increase its lipophilicity and molecular weight.
Model Building : Statistical methods, such as multiple linear regression (MLR), are used to build a model that links these descriptors to a measured biological activity (e.g., minimum inhibitory concentration, MIC). analis.com.my
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds. analis.com.my
A QSAR study focused on clindamycin esters, including the laurate, could reveal the optimal chain length and properties of the ester group for maximizing antibacterial potency or for fine-tuning pharmacokinetic properties. For instance, the model might show that increased lipophilicity enhances activity up to a certain point, after which it may decrease due to poor solubility or transport.
Table 2: Hypothetical Comparison of QSAR Descriptors for Clindamycin and Clindamycin Laurate This table illustrates how the addition of the laurate chain would alter key molecular descriptors used in QSAR modeling.
| Descriptor | Description | Clindamycin (Approx. Value) | Clindamycin Laurate (Predicted Change) |
|---|---|---|---|
| Molecular Weight (g/mol) | Mass of one mole of the substance. | ~425 | Significant Increase (~607) |
| LogP (Octanol-Water Partition) | A measure of lipophilicity. | ~1.5 | Significant Increase |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | ~120 Ų | Slight Increase (due to ester oxygen) |
| Number of Rotatable Bonds | Indicates molecular flexibility. | ~6 | Significant Increase |
In Silico Prediction of Molecular Interactions and Metabolic Pathways
In silico tools play a crucial role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com For clindamycin laurate, these computational models can forecast its metabolic fate and potential interactions even before in vivo testing.
Clindamycin is known to be metabolized primarily by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5, to form clindamycin sulfoxide (B87167) and N-desmethylclindamycin. fda.gov For clindamycin laurate, a primary metabolic pathway predicted by in silico models would be hydrolysis of the ester bond by esterase enzymes present in the plasma and tissues. This reaction would release the active drug, clindamycin, and lauric acid, a naturally occurring fatty acid.
Computational models can predict:
Metabolic Stability : The likelihood of the compound being broken down by metabolic enzymes. The ester linkage in clindamycin laurate is a predicted site of metabolic vulnerability.
CYP Inhibition/Induction : Whether the compound is likely to inhibit or induce key metabolic enzymes like CYP3A4, which is important for predicting drug-drug interactions. fda.gov
Transporter Interactions : Prediction of interactions with drug transporters that affect absorption and distribution.
Toxicity Endpoints : Computational toxicology models can predict potential liabilities such as carcinogenicity or mutagenicity based on chemical structure. mdpi.com
These predictions help in understanding the complete pharmacokinetic and pharmacodynamic profile of clindamycin laurate, identifying it as a prodrug that is converted to the active clindamycin in the body.
Table 4: Predicted Metabolic Pathways for Clindamycin Laurate
| Metabolic Reaction | Enzyme Family | Resulting Products | Significance |
|---|---|---|---|
| Ester Hydrolysis | Esterases | Clindamycin, Lauric Acid | Primary activation pathway (prodrug conversion). |
| Sulfoxidation (of released Clindamycin) | CYP3A4 | Clindamycin Sulfoxide | Major metabolic pathway for the active drug. fda.gov |
| N-demethylation (of released Clindamycin) | CYP3A4/5 | N-desmethylclindamycin | Minor metabolic pathway for the active drug. fda.gov |
Future Directions and Emerging Research Avenues for Clindamycin Laurate
Exploration of Novel Non-Antimicrobial Biological Activities at a Molecular and Cellular Level
Beyond its well-established antibacterial effects, the parent compound clindamycin (B1669177) exhibits significant anti-inflammatory properties. nih.govresearchgate.net Future research on Clindamycin Laurate will likely investigate how the laurate ester moiety influences these activities. The exploration of these non-antimicrobial functions at a molecular and cellular level opens possibilities for new therapeutic applications.
Key non-antimicrobial activities of clindamycin that warrant further investigation in its laurate form include:
Modulation of Inflammatory Cytokines: Clindamycin has been shown to decrease the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-α (TNF-α). researchgate.netnih.gov
Inhibition of Leukocyte Chemotaxis: The migration of leukocytes to sites of inflammation is a key step in the inflammatory cascade, and clindamycin can reduce this process. researchgate.net
Regulation of Phagocytosis: Studies have indicated that clindamycin can enhance the phagocytic activity of immune cells, aiding in the clearance of cellular debris and pathogens. mdedge.com
Inhibition of Pyroptosis: Recent in-silico and in-vitro studies have suggested a novel interaction between clindamycin and Caspase-1, a key enzyme in pyroptosis, a pro-inflammatory form of programmed cell death. biorxiv.org This suggests a potential immunomodulatory role in the tumor microenvironment. biorxiv.org
| Reported Non-Antimicrobial Effect of Clindamycin | Molecular/Cellular Mechanism | Potential Implication for Clindamycin Laurate |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). researchgate.netnih.gov | Investigating if the laurate ester alters pharmacokinetic delivery to inflammatory sites, potentially enhancing or prolonging the effect. |
| Immunomodulation | Reduction in leukocyte chemotaxis. researchgate.net | Studying the influence of the laurate moiety on immune cell interaction and signaling pathways. |
| Enhanced Phagocytosis | Potentiation of phagocytic leukocyte activity. mdedge.com | Exploring whether Clindamycin Laurate can more effectively modulate phagocytic responses in specific tissues. |
| Inhibition of Pyroptosis | Predicted interaction and blockage of Caspase-1 mediated inflammasome activity. biorxiv.org | Validation of this novel drug-protein interaction and its potential in cancer immunotherapy or other inflammatory diseases. |
Development of Clindamycin Laurate as Molecular Probes in Advanced Biological Imaging and Sensing
Molecular probes are essential tools for visualizing and quantifying biological processes in living systems. grotlilab.netnih.govnih.gov The development of Clindamycin Laurate into a molecular probe represents a significant area for future research. Given that the clindamycin molecule specifically binds to the 50S subunit of the bacterial ribosome, it serves as an excellent targeting moiety. wikipedia.orgresearchgate.netdrugbank.com
The creation of a Clindamycin Laurate-based probe would likely involve conjugating the molecule with a reporter group, such as a fluorophore. Such a probe could be used for:
Real-time Imaging of Bacterial Infections: A fluorescently-labeled Clindamycin Laurate could allow for the direct visualization of bacterial localization and load within tissues or even within host cells. mdpi.com
Studying Drug-Target Engagement: A probe could provide direct evidence of the drug binding to its ribosomal target, which is invaluable for understanding mechanisms of action and resistance. nih.gov
High-Throughput Screening: Fluorescent probes can be used in assays to screen for new compounds that either compete with clindamycin for binding or disrupt its interaction with the ribosome. uq.edu.au
Advanced Sensing Applications: Colorimetric sensors using gold-silver (Au@Ag) core-shell nanoparticles have been developed for the visual detection of clindamycin, providing a simple and rapid method for sensing its presence in samples like human urine. acs.org
| Probe Type | Sensing/Imaging Principle | Potential Application for Clindamycin Laurate |
| Fluorescent Probe | Conjugation to a fluorophore (e.g., Cy5, Alexa Fluor). whu.edu.cn | Real-time imaging of bacterial infections; studying drug-target engagement at the ribosomal level. mdpi.com |
| Bioluminescent Probe | Conjugation to a luciferase enzyme. | In vivo imaging of deep-tissue infections with higher signal-to-noise ratio. |
| Colorimetric Nanosensor | Aggregation of Au@Ag nanoparticles in the presence of the analyte. acs.org | Rapid, low-cost detection of Clindamycin Laurate in clinical or environmental samples. |
| PET/SPECT Probe | Labeling with a positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ⁹⁹ᵐTc) radioisotope. | Whole-body, quantitative imaging of bacterial burden in preclinical and clinical settings. |
Integration with Advanced Omics Technologies in Mechanistic Biological Studies
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular processes and are powerful tools for elucidating drug mechanisms. nih.govhumanspecificresearch.orguv.es Integrating these technologies into the study of Clindamycin Laurate can provide unprecedented insight into its complete biological impact, from its effect on bacterial pathogens to its interaction with the host.
Future research integrating omics could focus on:
Transcriptomics: Analyzing the complete set of RNA transcripts in bacteria exposed to Clindamycin Laurate to understand the immediate stress responses and adaptive changes in gene expression. oup.com This can reveal secondary drug effects beyond protein synthesis inhibition.
Metabolomics: Studying the global metabolic profile to see how Clindamycin Laurate alters bacterial metabolism. This could reveal vulnerabilities that could be exploited in combination therapies.
Host-Pathogen Omics: Simultaneously analyzing the omics data from both the host and the pathogen during infection to understand the complex interplay and how Clindamycin Laurate shifts this dynamic. nih.gov
| Omics Technology | Information Gained | Application to Clindamycin Laurate Research |
| Genomics | Identification of resistance genes (e.g., erm genes) and mutations in the ribosomal RNA target. jst.go.jp | Predicting resistance profiles from sequence data; guiding the development of derivatives that evade common resistance mechanisms. |
| Transcriptomics | Analysis of global gene expression changes in response to the drug. oup.com | Revealing the full spectrum of cellular pathways affected by Clindamycin Laurate, including stress responses and virulence factor expression. |
| Proteomics | Quantification of changes in protein expression and post-translational modifications. nih.gov | Validating drug targets and understanding the functional consequences of altered gene expression. |
| Metabolomics | Comprehensive analysis of small-molecule metabolites. nih.gov | Identifying metabolic pathways disrupted by the drug, which could lead to new synergistic drug combinations. |
| Multi-Omics Integration | A holistic view of the drug's impact across all molecular layers. frontiersin.orgmdpi.com | Building comprehensive mechanistic models of drug action and host response. |
Development of Next-Generation Resistance Surveillance Methodologies in Environmental or In Vitro Settings
Antimicrobial resistance (AMR) is a major global health threat, and surveillance is key to managing it. umweltbundesamt.de Future methodologies for monitoring resistance to drugs like clindamycin will move beyond traditional culture-based tests towards more comprehensive, sequence-based approaches, particularly in environmental settings.
Emerging research avenues include:
Metagenomic Surveillance: Using next-generation sequencing (NGS) to directly analyze genetic material from environmental samples (e.g., wastewater, soil). medrxiv.orgfrontiersin.org This allows for the detection and quantification of antibiotic resistance genes (ARGs), like the erm genes that confer resistance to clindamycin, without the need to culture individual bacteria. medrxiv.org
Wastewater-Based Epidemiology: Monitoring wastewater treatment plants as hotspots for the aggregation and exchange of ARGs. medrxiv.org The presence of clindamycin and its corresponding resistance genes has been detected in urban water bodies, highlighting the importance of this surveillance. frontiersin.orgeuropa.eu
In Silico Prediction: Using whole-genome sequencing (WGS) data from clinical or environmental isolates to predict resistance phenotypes. nih.gov Strong correlations have been found between the presence of specific genes (e.g., ermA) and phenotypic resistance to clindamycin. jst.go.jp
Standardized Global Networks: Enhancing and expanding global surveillance programs like the WHO's Global Antimicrobial Resistance and Use Surveillance System (GLASS) to include harmonized molecular data, providing a clearer picture of how resistance to clindamycin is emerging and spreading globally. researchgate.net
| Methodology | Description | Advantage over Traditional Methods |
| Metagenomic Sequencing (Shotgun) | Direct sequencing of all DNA in an environmental sample (e.g., water, soil). medrxiv.orgnih.gov | Culture-independent; provides a comprehensive profile of all known and novel resistance genes in a microbial community. |
| Quantitative PCR (qPCR) / Digital PCR (dPCR) | Targeted amplification and quantification of specific known resistance genes (e.g., ermB, mefA). mdpi.com | High sensitivity and specificity for tracking the abundance of key resistance determinants. |
| Whole Genome Sequencing (WGS) of Isolates | Complete sequencing of the genome of a cultured bacterium. nih.gov | Provides the full genetic context of resistance, including mobile genetic elements (plasmids) and co-located virulence factors. |
| Functional Metagenomics | Cloning DNA fragments from environmental samples into a surrogate host to screen for expressed resistance phenotypes. | Identifies novel resistance genes based on their function, not just sequence similarity. |
Innovations in Enzymatic and Biocatalytic Synthesis of Lincosamide Derivatives
The synthesis of clindamycin esters like the laurate derivative is moving away from traditional chemical methods towards greener, more efficient biocatalytic approaches. acs.org These innovations offer higher selectivity and yield while reducing waste.
Key areas of innovation include:
Lipase-Catalyzed Esterification: The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), has proven highly effective for the one-step, regioselective synthesis of clindamycin esters like clindamycin palmitate. acs.orgresearchgate.net This method achieves high conversion rates (>90%) and specifically targets the desired 2-hydroxyl group, eliminating the need for complex protection and deprotection steps common in chemical synthesis. acs.orgresearchgate.net
Hybrid Nanoflower Biocatalysts: The development of organic-inorganic hybrid nanoflowers (hNFs) incorporating enzymes like lipase offers enhanced stability and reusability, even at high temperatures. researchgate.net
Mutasynthesis and Precursor-Directed Biosynthesis: By feeding modified precursors to mutant strains of Streptomyces lincolnensis, it is possible to generate novel lincosamide derivatives biosynthetically, bypassing complex chemical synthesis. harvard.edu
Engineering of Biosynthetic Pathways: A deeper understanding of the enzymes involved in lincosamide biosynthesis, such as the PLP-dependent enzymes LmbF and CcbF, allows for their rational engineering to create unnatural derivatives with potentially improved properties. researchgate.netresearchgate.netnih.gov This includes the discovery of novel N-deacetylases that are key to the biosynthetic pathway. nih.gov
| Synthesis Method | Key Features | Reported Yield/Conversion (for Palmitate Analogue) |
| Traditional Chemical Synthesis | Multi-step process involving protection/deprotection of hydroxyl groups. | < 50% overall yield. acs.orgresearchgate.net |
| Lipase-Catalyzed Synthesis (e.g., Novozym 435) | One-step, highly regioselective acylation at the 2-OH position. acs.org | >90% conversion. acs.org |
| Hybrid Nanoflower (hNF) Biocatalysis | Enhanced enzyme stability and reusability. researchgate.net | ~70% yield at 30°C; retains 90% activity after 10 cycles. researchgate.net |
| Mutasynthesis/Biosynthetic Engineering | Generation of novel derivatives by modifying biosynthetic pathways or precursors. harvard.eduresearchgate.net | N/A (Focus is on creating novel structures, not just yield of existing ones). |
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental protocol to evaluate the antimicrobial efficacy of Clindamycin Laurate in vitro?
- Methodological Answer : Begin with standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens (e.g., Staphylococcus aureus). Include positive controls (e.g., clindamycin hydrochloride) and negative controls (vehicle-only) to isolate the laurate formulation’s effects. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to account for variability . Validate results using time-kill curve assays to assess bactericidal vs. bacteriostatic activity over 24 hours .
Q. What pharmacokinetic parameters should be prioritized when comparing Clindamycin Laurate to its parent compound, clindamycin hydrochloride?
- Methodological Answer : Focus on bioavailability, plasma half-life, and tissue penetration. Use animal models (e.g., murine sepsis) to measure serum concentrations via LC-MS/MS at multiple time points. Apply non-compartmental analysis (NCA) to calculate AUC(0–∞), Cmax, and Tmax. Compare these metrics to clindamycin hydrochloride using paired t-tests, ensuring corrections for multiple comparisons (e.g., Bonferroni) .
Q. How can researchers address conflicting data on Clindamycin Laurate’s stability under varying pH conditions?
- Methodological Answer : Conduct stability studies in simulated gastric (pH 1.2–3.5) and intestinal (pH 6.8–7.4) fluids. Use HPLC to quantify degradation products over 24 hours. Apply Arrhenius kinetics to predict shelf-life under accelerated conditions (40°C/75% RH). Statistically compare degradation rates using linear regression models and report 95% confidence intervals to resolve contradictions .
Advanced Research Questions
Q. What statistical approaches are optimal for analyzing dose-response relationships in Clindamycin Laurate toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal Emax model) to estimate EC50 values for cytotoxicity in mammalian cell lines (e.g., HepG2). Validate model fit via Akaike Information Criterion (AIC). For non-monotonic responses, apply Bayesian hierarchical models to account for heteroscedasticity . Include sensitivity analyses to assess robustness against outliers .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of Clindamycin Laurate in biofilm-associated infections?
- Methodological Answer : Employ advanced biofilm models (e.g., Calgary biofilm device) to measure MICs under biofilm vs. planktonic conditions. Correlate in vitro data with in vivo outcomes using murine wound infection models. Apply multivariate regression to identify confounding variables (e.g., host immune response, drug penetration barriers). Use meta-analysis (e.g., random-effects model) to synthesize conflicting findings from prior studies .
Q. What molecular dynamics (MD) simulation parameters are critical for studying Clindamycin Laurate’s interaction with bacterial ribosomal targets?
- Methodological Answer : Use all-atom MD simulations with explicit solvent (TIP3P water) and CHARMM36 force field. Set simulation time ≥ 100 ns to capture binding/unbinding events. Analyze hydrogen bonding, hydrophobic interactions, and binding free energy (MM/PBSA). Validate simulations with experimental mutagenesis data (e.g., ribosomal protein L22 mutations) .
Q. How should researchers design a longitudinal study to assess Clindamycin Laurate’s impact on gut microbiota composition?
- Methodological Answer : Utilize metagenomic sequencing (16S rRNA) of fecal samples from animal models pre- and post-treatment. Apply alpha diversity metrics (Shannon index) and beta diversity (PERMANOVA) to quantify dysbiosis. Control for diet and co-administered antibiotics. Use linear mixed-effects models to analyze time-dependent changes, adjusting for multiple comparisons .
Methodological Frameworks
- PICOT Framework : For clinical studies, structure questions around Population (e.g., pediatric patients), Intervention (Clindamycin Laurate dose), Comparison (standard therapy), Outcome (clinical cure rate), and Time (7-day follow-up) .
- Statistical Reporting : Follow STROBE guidelines for observational studies or CONSORT for trials. Detail power calculations, effect sizes, and confidence intervals to enhance reproducibility .
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality in conflicting observational data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
